molecular formula C13H19N3O2 B2583208 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 51-09-2

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No. B2583208
CAS RN: 51-09-2
M. Wt: 249.314
InChI Key: OBTQKZSCIDELLN-UHFFFAOYSA-N
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Description

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the CAS Number: 51-09-2. It has a molecular weight of 249.31 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) .


Physical And Chemical Properties Analysis

This compound has a melting point of 159-160 degrees Celsius . It is a powder and is typically stored at room temperature .

Scientific Research Applications

Synthesis of Fluorescent Probes

One specific application of a similar compound, 4-(2-Aminoethyl)morpholine, is in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Functionalization of Morpholin-2-Ones

Morpholin-2-Ones, which have a similar structure, can be functionalized in an easy, atom-efficient, and environmentally friendly manner . This is highly desirable as nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates .

Development of Biologically Active Substances

The products of the functionalization of Morpholin-2-Ones may be suitable substrates for functionalized polymers, e.g., poly (β-aminoesters) or even for PROTACs . These substances are of prime interest for the pharmaceutical industry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTQKZSCIDELLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

CAS RN

51-09-2
Record name 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide
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